n-(4-Chlorophenyl)phosphorodiamidic acid

Description

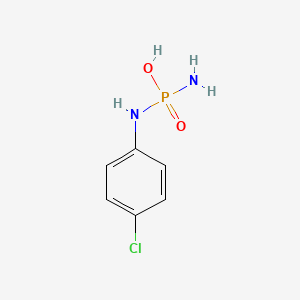

N-(4-Chlorophenyl)phosphorodiamidic acid is a phosphorus-containing compound characterized by a central phosphorodiamidic acid group (H$2$N–PO(OH)–NH$2$) substituted with a 4-chlorophenyl moiety. These metabolites act as alkylating agents, forming aziridinium intermediates that crosslink DNA, leading to apoptosis in rapidly dividing cells . The substitution of chloroethyl groups with a 4-chlorophenyl group in this compound likely alters its reactivity, lipophilicity, and biological targeting compared to its alkylating counterparts.

Properties

CAS No. |

25316-34-1 |

|---|---|

Molecular Formula |

C6H8ClN2O2P |

Molecular Weight |

206.57 g/mol |

IUPAC Name |

amino-(4-chloroanilino)phosphinic acid |

InChI |

InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4H,(H4,8,9,10,11) |

InChI Key |

SHDXPPRABSXREW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(N)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)phosphorodiamidic acid typically involves the reaction of 4-chloroaniline with phosphorus oxychloride, followed by the addition of ammonia. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme can be represented as follows:

-

Reaction of 4-chloroaniline with phosphorus oxychloride: [ \text{C}_6\text{H}_4\text{ClNH}_2 + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHP(O)Cl}_2 ]

-

Addition of ammonia: [ \text{C}_6\text{H}_4\text{ClNHP(O)Cl}_2 + 2\text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHP(O)(NH}_2\text{)}_2 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)phosphorodiamidic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Substituted phosphorodiamidic acids.

Scientific Research Applications

N-(4-Chlorophenyl)phosphorodiamidic acid has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)phosphorodiamidic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphorodiamidic Acid Derivatives

N,N-bis(2-Chloroethyl)phosphorodiamidic Acid :

This compound, a primary metabolite of cyclophosphamide, exhibits potent alkylating activity due to its chloroethyl groups, which generate aziridinium ions under physiological conditions. Its mechanism involves DNA crosslinking, resulting in antitumor effects . In contrast, N-(4-Chlorophenyl)phosphorodiamidic acid replaces the chloroethyl groups with a 4-chlorophenyl ring, which may reduce alkylating potency but enhance stability and tissue penetration due to increased lipophilicity.Phosphoramide Mustard :

A related cyclophosphamide metabolite, phosphoramide mustard (N,N-bis(2-chloroethyl)phosphoric triamide), shares a similar phosphorus core but includes an additional hydroxyl group. This structural difference modulates its hydrolysis rate and bioavailability compared to this compound .

Chlorophenyl-Substituted Compounds

N-(4-Chlorophenyl)phthalimide :

This compound hydrolyzes under acidic conditions to yield phthalic acid and 4-chloroaniline, demonstrating the lability of the N–C bond in aromatic amides . This compound, with a P–N bond, may exhibit greater hydrolytic stability but could still undergo pH-dependent degradation.(4-Nitrophenyl) N-(4-Chlorophenyl) Carbamate :

Identified in plant extracts, this carbamate derivative highlights the prevalence of 4-chlorophenyl groups in bioactive molecules. Its ester linkage contrasts with the phosphorodiamidic acid’s P–N bonds, influencing its metabolic fate and reactivity .1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid :

A c-Met kinase inhibitor, this compound leverages the 4-chlorophenyl group for target binding and selectivity. Unlike this compound, its triazole-carboxylic acid core enables hydrogen bonding with enzyme active sites .

Alkylating Agents with Chlorinated Moieties

- Nitrogen Mustards (e.g., Cyclophosphamide): These agents rely on chloroethyl groups for alkylation.

Comparative Data Table

Key Research Findings

- Hydrolytic Behavior : While N-(4-Chlorophenyl)phthalimide undergoes rapid acid-catalyzed hydrolysis, the phosphorodiamidic acid’s P–N bonds likely resist cleavage under physiological conditions, enhancing its metabolic stability .

- Antitumor Efficacy : Phosphorodiamidic acid derivatives exhibit cytotoxicity at micromolar concentrations, comparable to triazole-based inhibitors (e.g., GP = 68.09% for NCI-H522 cells) , though their mechanisms differ fundamentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.